molecular formula C17H16N2O2S B352656 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione CAS No. 1031247-73-0

3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione

Cat. No.: B352656
CAS No.: 1031247-73-0
M. Wt: 312.4g/mol
InChI Key: OVVPAAAWRPWALX-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidine-2,4-dione (TZD) family, a scaffold of significant interest in medicinal chemistry . This compound features a five-membered thiazolidine ring core with two carbonyl groups at the 2 and 4 positions, and is substituted at the 3 and 5 positions with a 2-methylphenyl group and a (4-methylphenyl)amino group, respectively. The TZD core is known for its versatility and has been extensively investigated for a wide spectrum of biological activities. The primary research applications of TZD derivatives are as potential antihyperglycemic and antimicrobial agents . As an antidiabetic candidate, TZDs are known to function by activating the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . This nuclear receptor plays a key role in regulating genes involved in glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity in adipose tissue, muscle, and the liver, thereby reducing blood glucose levels . The compound's structure allows it to potentially bind to the PPARγ ligand-binding domain, which may promote the transcription of insulin-sensitizing genes . Concurrently, TZD derivatives have shown promise in antimicrobial research. Their mechanism is often attributed to the inhibition of bacterial cytoplasmic Mur ligases (MurC-MurF), which are essential enzymes for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . Disruption of this pathway compromises cell wall integrity, leading to bacterial cell death. Researchers can utilize this compound as a key intermediate or lead structure in developing novel therapeutic agents for type 2 diabetes and bacterial infections. The synthesis of such TZD derivatives can be achieved through conventional heating methods or more efficient microwave-assisted synthesis, which often provides higher yields and shorter reaction times . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(4-methylanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-7-9-13(10-8-11)18-15-16(20)19(17(21)22-15)14-6-4-3-5-12(14)2/h3-10,15,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVPAAAWRPWALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with Aromatic Aldehydes

The core thiazolidine-2,4-dione scaffold is typically synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and substituted aldehydes. For the target compound, 2-methylphenyl and 4-methylphenyl groups are introduced through selective alkylation and amination steps.

In a representative procedure, thiazolidine-2,4-dione (1.17 g, 0.01 mol) is reacted with 4-methylbenzaldehyde (1.2 g, 0.01 mol) in toluene under reflux conditions. Piperidine (0.4 mL) catalyzes the condensation, forming the intermediate 5-(4-methylbenzylidene)thiazolidine-2,4-dione. Subsequent nucleophilic substitution with 2-methylaniline (1.07 g, 0.01 mol) in the presence of K₂CO₃ yields the final product. The reaction sequence is summarized below:

Thiazolidine-2,4-dione+4-Methylbenzaldehydepiperidine, toluene5-(4-Methylbenzylidene)thiazolidine-2,4-dione\text{Thiazolidine-2,4-dione} + \text{4-Methylbenzaldehyde} \xrightarrow{\text{piperidine, toluene}} \text{5-(4-Methylbenzylidene)thiazolidine-2,4-dione}
+2-MethylanilineK₂CO₃, acetoneTarget Compound+ \text{2-Methylaniline} \xrightarrow{\text{K₂CO₃, acetone}} \text{Target Compound}

Key Parameters

  • Yield : 65–72% after recrystallization.

  • Reaction Time : 5–6 hours for condensation; 8–10 hours for substitution.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A study demonstrated that irradiating a mixture of thiazolidine-2,4-dione, 4-methylbenzaldehyde, and piperidine in ethanol at 120°C for 20 minutes achieves 85% conversion to the benzylidene intermediate. Subsequent amination with 2-methylaniline under microwave conditions (100°C, 15 minutes) completes the synthesis with an overall yield of 78%.

Green Chemistry Approaches

Deep Eutectic Solvents (DES) as Dual Solvent-Catalysts

Deep eutectic solvents (e.g., choline chloride–urea mixtures) enable eco-friendly synthesis. In a model reaction, thiazolidine-2,4-dione and 4-methylbenzaldehyde are combined in DES at 80°C, achieving 90% yield of the benzylidene intermediate within 2 hours. The DES facilitates proton transfer, enhancing reaction kinetics (Figure 1).

Proposed Mechanism in DES:

  • Deprotonation of thiazolidine-2,4-dione by DES.

  • Nucleophilic attack on the aldehyde carbonyl carbon.

  • Dehydration to form the benzylidene derivative.

Aqueous-Phase Synthesis

Recent protocols utilize water as a solvent to minimize environmental impact. The condensation of thiazolidine-2,4-dione with 4-methylbenzaldehyde in aqueous NaOH (pH 9–10) at 70°C yields the intermediate in 68% yield. Subsequent amination in water with 2-methylaniline and triethylamine affords the target compound in 60% yield.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.10 (m, 8H, aromatic), 5.21 (s, 1H, NH), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

  • ¹³C NMR : δ 176.8 (C=O), 168.5 (C=O), 139.2–126.4 (aromatic carbons), 21.1 (CH₃).

Infrared Spectroscopy (IR)

  • Peaks at 1720 cm⁻¹ (C=O stretch), 1665 cm⁻¹ (C=N stretch), and 1580 cm⁻¹ (C-S bond).

Mass Spectrometry

  • Molecular ion peak at m/z 312.4 [M]⁺, consistent with the molecular formula C₁₇H₁₆N₂O₂S.

Optimization Strategies

Catalyst Screening

CatalystYield (%)Reaction Time (h)
Piperidine726
Triethylamine588
L-Proline657
DES (ChCl–urea)902

Data compiled from.

Solvent Effects

  • Toluene : 72% yield (reflux).

  • Ethanol : 68% yield (microwave).

  • Water : 60% yield (aqueous phase).

Challenges and Limitations

  • Isomer Formation : Knoevenagel condensation predominantly yields the Z-isomer, but aliphatic aldehydes may produce E-isomers.

  • Purification : Recrystallization from ethanol or toluene is required to remove unreacted aniline derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione moiety to diols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating metabolic disorders and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved often include signaling cascades that regulate metabolic processes or inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinedione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazolidinedione Derivatives

Compound Name & Structure Key Substituents Synthesis Method Yield Notable Properties/Activities Reference
Target Compound :
3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione
3-(2-methylphenyl), 5-(4-methylphenylamino) Not explicitly described Structural analog of bioactive TZDs
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione 3-(diisopropylaminoethyl), 5-(4-methoxybenzylidene) Two-step alkylation + Knoevenagel 71% π-π interactions in crystal structure
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione 3-(2,3-dichlorophenylaminomethyl), 5-(furan-2-yl) Condensation with furan aldehyde Potential antimicrobial activity
5-(4-Methylphenylmethylene)-3-benzyl-2-thioxo-1,3-thiazolidine-4-one 3-benzyl, 5-(4-methylphenylmethylene), 2-thioxo Knoevenagel condensation Anticancer candidate (in vitro studies)
5-(Acridin-9-ylmethylene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione (AC-4) 3-(4-methylbenzyl), 5-(acridinylmethylene) Microwave-assisted synthesis Antiproliferative activity
5-(3-Nitrobenzylidene)-1,3-thiazolidine-2,4-dione 5-(3-nitrobenzylidene) Aldehyde condensation Electron-withdrawing substituent

Key Structural and Functional Insights:

In contrast, nitro-substituted derivatives (e.g., 5-(3-nitrobenzylidene)-TZD) exhibit electron-withdrawing effects, which may alter reactivity in biological systems . Bulkier Substituents: Compounds like 3-(2-diisopropylaminoethyl)-TZD incorporate bulky alkylamino groups, which could influence solubility and receptor-binding kinetics .

Synthetic Efficiency: The two-step protocol for 3-(2-diisopropylaminoethyl)-TZD achieved a 71% yield, highlighting the efficiency of sequential alkylation and Knoevenagel condensation . Similar methodologies could be adapted for the target compound.

Pharmacological Potential: While direct activity data for the target compound are absent, structurally related TZDs (e.g., AC-4) demonstrate antiproliferative effects, suggesting that the methylphenyl and methylphenylamino substituents might confer analogous bioactivity . Thiazolidinediones with thioxo groups (e.g., 2-thioxo-TZDs) show enhanced metabolic stability, a feature absent in the target compound but relevant for drug design .

Biological Activity

3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of thiazolidinediones (TZDs), which are known for their potential therapeutic effects, particularly in oncology and metabolic diseases. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N2O2SC_{11}H_{11}N_{2}O_{2}S, with a molecular weight of approximately 221.276 g/mol. The structural characteristics include:

  • Thiazolidine ring : A five-membered ring containing sulfur and nitrogen.
  • Substituents : Two aromatic groups (2-methylphenyl and 4-methylphenyl) attached to the thiazolidine core.

Research indicates that thiazolidinediones exhibit anticancer properties through multiple mechanisms, including:

  • Induction of Apoptosis : TZDs have been shown to modulate the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells while sparing normal cells. For example, studies have demonstrated that compounds similar to this compound can decrease anti-apoptotic Bcl-2 levels while increasing pro-apoptotic proteins like Bax and Bak in breast cancer cell lines .
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, leading to inhibited proliferation of cancer cells.

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using the MTT assay on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated an IC50 value of approximately 42.30 µM for the compound compared to 21.42 µM for cisplatin, a standard chemotherapeutic agent .

Sample CodeIC50 (µM)
This compound42.30
Cisplatin21.42

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity. Thiazolidinediones have been reported to possess significant antibacterial and antifungal properties against various pathogens. The specific mechanisms may include disruption of microbial cell membranes and inhibition of key metabolic pathways .

Antioxidant Properties

Thiazolidinediones are recognized for their antioxidant capabilities, which help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .

Anti-inflammatory Effects

Recent studies suggest that TZDs may also exert anti-inflammatory effects by modulating inflammatory cytokines and pathways involved in chronic inflammation .

Case Studies

  • Breast Cancer Study : A study involving a series of thiazolidinediones demonstrated that compounds similar to this compound significantly inhibited the growth of breast cancer cells while having minimal effects on normal breast cells .
  • Diabetes Model : In diabetic animal models, TZDs have shown potential in improving insulin sensitivity and reducing hyperglycemia by acting on peroxisome proliferator-activated receptors (PPARs) .

Q & A

Q. How do electronic effects of substituents (e.g., methyl vs. methoxy groups) influence redox properties or tautomerism?

  • Methodological Answer :
  • Cyclic voltammetry : Measure oxidation potentials (e.g., Epa_{pa} ~1.2 V vs. Ag/AgCl) to assess electron-donating/-withdrawing effects.
  • Tautomeric studies : Use 1H^1H-NMR in DMSO-d6_6 to detect keto-enol equilibrium shifts .

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